molecular formula C15H21N3O4S B11124446 N-(4-carbamoylphenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide

N-(4-carbamoylphenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11124446
M. Wt: 339.4 g/mol
InChI Key: SATYMHWYRTVKGU-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a carbamoyl group, and an ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with an isocyanate or a carbamoyl chloride.

    Attachment of the Ethylsulfonyl Group: The ethylsulfonyl group can be attached through a sulfonation reaction using ethylsulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-carbamoylphenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(4-carbamoylphenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-carbamoylphenyl)piperidine-4-carboxamide: Lacks the ethylsulfonyl group.

    N-(4-carbamoylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide: Contains a methylsulfonyl group instead of an ethylsulfonyl group.

    N-(4-carbamoylphenyl)-1-(propylsulfonyl)piperidine-4-carboxamide: Contains a propylsulfonyl group instead of an ethylsulfonyl group.

Uniqueness

N-(4-carbamoylphenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide is unique due to the presence of the ethylsulfonyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from similar compounds.

Properties

Molecular Formula

C15H21N3O4S

Molecular Weight

339.4 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-1-ethylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C15H21N3O4S/c1-2-23(21,22)18-9-7-12(8-10-18)15(20)17-13-5-3-11(4-6-13)14(16)19/h3-6,12H,2,7-10H2,1H3,(H2,16,19)(H,17,20)

InChI Key

SATYMHWYRTVKGU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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